molecular formula C11H15NO B13478973 4-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine

4-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B13478973
M. Wt: 177.24 g/mol
InChI Key: PQPUZCLGQCPJPP-UHFFFAOYSA-N
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Description

4-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine is a chemical compound that belongs to the class of indane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine typically involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone. This intermediate is then reduced to alcohol and dehydrated to yield nitromethylindene, which is subsequently hydrogenated over palladium on carbon (Pd/C) to produce the desired amine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit signal transduction at the neuromuscular junction by hydrolyzing acetylcholine released into the synaptic cleft .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

4-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C11H15NO/c1-12-10-7-6-9-8(10)4-3-5-11(9)13-2/h3-5,10,12H,6-7H2,1-2H3

InChI Key

PQPUZCLGQCPJPP-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC2=C1C=CC=C2OC

Origin of Product

United States

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